molecular formula C10H10BNO2 B13555500 (3-Cyano-4-cyclopropylphenyl)boronic acid

(3-Cyano-4-cyclopropylphenyl)boronic acid

Cat. No.: B13555500
M. Wt: 187.00 g/mol
InChI Key: TXEKTMIERBBCKQ-UHFFFAOYSA-N
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Description

(3-Cyano-4-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-4-cyclopropylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-4-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Catalytic hydrogenation or metal hydrides can be employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

(3-Cyano-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyano-4-cyclopropylphenyl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The cyano and cyclopropyl groups can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Cyano-3-cyclopropylphenylboronic acid

Uniqueness

(3-Cyano-4-cyclopropylphenyl)boronic acid is unique due to the presence of both a cyano group and a cyclopropyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications. The cyano group can act as an electron-withdrawing group, while the cyclopropyl group can provide steric hindrance, influencing the overall reactivity of the compound.

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(3-cyano-4-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C10H10BNO2/c12-6-8-5-9(11(13)14)3-4-10(8)7-1-2-7/h3-5,7,13-14H,1-2H2

InChI Key

TXEKTMIERBBCKQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CC2)C#N)(O)O

Origin of Product

United States

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